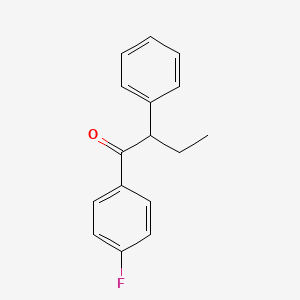
1-(4-Fluorophenyl)-2-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-2-phenylbutan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Fluorophenyl)-2-phenylbutan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with phenylbutanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-fluorophenyl is coupled with a halogenated phenylbutanone in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorophenyl)-2-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: 4-fluorobenzoic acid, phenylbutanone derivatives.
Reduction: 1-(4-fluorophenyl)-2-phenylbutanol.
Substitution: Various substituted phenylbutanone derivatives.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-2-phenylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific receptors or enzymes.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-2-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence enhances the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. For instance, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorophenyl)-2-phenylethanone: Similar structure but with a shorter carbon chain.
1-(4-Fluorophenyl)-2-phenylpropan-1-one: Similar structure but with a different carbon chain length.
1-(4-Fluorophenyl)-2-phenylpentan-1-one: Similar structure but with a longer carbon chain.
Uniqueness
1-(4-Fluorophenyl)-2-phenylbutan-1-one is unique due to its specific carbon chain length and the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.
Propiedades
Fórmula molecular |
C16H15FO |
|---|---|
Peso molecular |
242.29 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-2-phenylbutan-1-one |
InChI |
InChI=1S/C16H15FO/c1-2-15(12-6-4-3-5-7-12)16(18)13-8-10-14(17)11-9-13/h3-11,15H,2H2,1H3 |
Clave InChI |
DUHZVJGKMIADBE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B15244081.png)
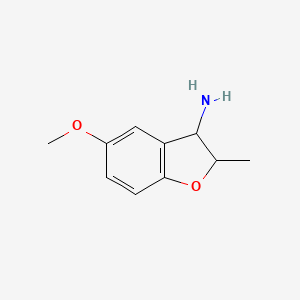
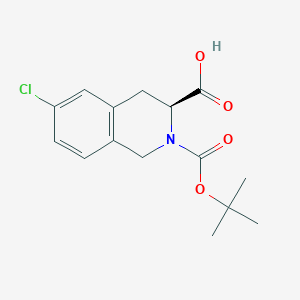

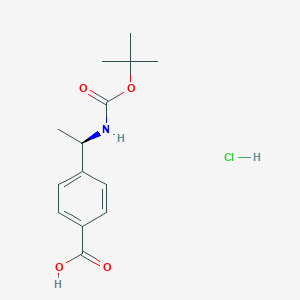
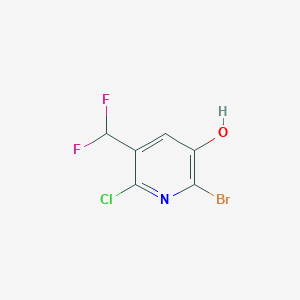

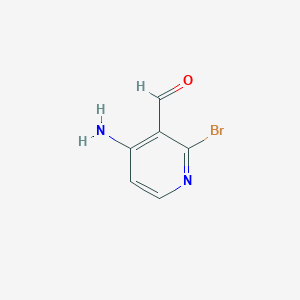
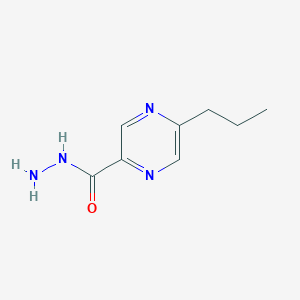
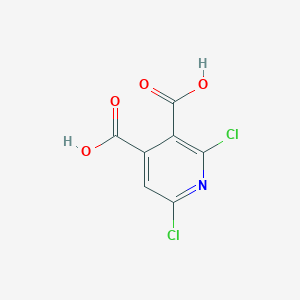
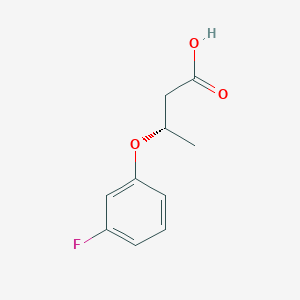
![[4,5'-Bipyrimidine]-4',6(1H,3'H)-dione](/img/structure/B15244165.png)
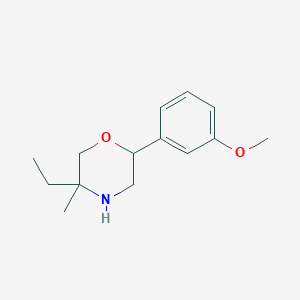
![2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15244181.png)
